Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a quinazolinone moiety fused with a pyrrolo ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the pyrrolo ring. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction affords regioisomeric oxazoloquinolones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)-5-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)benzoate: A similar compound with a different substitution pattern on the quinazolinone core.
4-Hydroxy-2-quinolones: Compounds with a similar quinazolinone core but different functional groups and ring structures.
Uniqueness
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate is unique due to its specific combination of a quinazolinone core and a pyrrolo ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate (CAS Number: 1401568-84-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C20H18N2O4
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a benzoate moiety linked to a tetrahydropyrroloquinazoline structure, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings regarding its activity against different biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the tetrahydropyrroloquinazoline scaffold exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds derived from similar structures have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral Properties
Research into the antiviral potential of related compounds has indicated promising results:
- Anti-Coronavirus Activity : A series of tetrahydropyrroloquinazoline derivatives were tested against human coronaviruses (HCoV-229E and HCoV-OC43). Some derivatives exhibited strong inhibition of viral replication in vitro . Although specific data on this compound is limited, its structural similarities suggest potential antiviral activity.
The mechanisms underlying the biological activity of this compound can be inferred from studies on related compounds:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in pathogen metabolism.
- Cell Membrane Disruption : Some compounds affect the integrity of microbial membranes.
- Interference with Viral Replication : Similar structures have been shown to inhibit viral entry and replication processes.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of tetrahydropyrroloquinazolines found that modifications to the benzoate group significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) as low as 5 µg/mL for certain derivatives .
Study 2: Antiviral Activity Against Coronaviruses
In a comparative analysis of various tetrahydropyrroloquinazoline derivatives against coronaviruses, two compounds showed exceptional potency with IC50 values below 10 µM. The study highlighted the potential for further development into therapeutic agents targeting viral infections .
Data Summary Table
Activity Type | Target Pathogen | IC50/MIC Values | Reference |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | 5 µg/mL | |
Antiviral | HCoV-229E | <10 µM | |
HCoV-OC43 | <10 µM |
Conclusion and Future Perspectives
This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Detailed mechanistic studies to elucidate the specific pathways affected by this compound.
- In vivo studies to assess safety and efficacy.
- Structural modifications to enhance potency and selectivity against target pathogens.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 3-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-25-20(24)14-5-2-4-13(10-14)12-26-15-7-8-17-16(11-15)19(23)22-9-3-6-18(22)21-17/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3 |
InChI Key |
ALSBUUITKFHBEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
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